molecular formula C23H24N4O2 B2613408 2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide CAS No. 1251699-15-6

2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide

Cat. No.: B2613408
CAS No.: 1251699-15-6
M. Wt: 388.471
InChI Key: ONUVEJWMSROCQL-UHFFFAOYSA-N
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Description

2-(3-(4-Isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of an imidazolidinone ring, a quinoline moiety, and an acetamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazolidinone Ring: This step often involves the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.

    Attachment of the Isopropylphenyl Group: The isopropylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where an isopropyl halide reacts with a phenyl ring in the presence of a Lewis acid catalyst.

    Coupling with Quinoline: The quinoline moiety is typically introduced through a nucleophilic substitution reaction, where a quinoline derivative reacts with an electrophilic intermediate.

    Formation of the Acetamide Group: The final step involves the acylation of the intermediate compound with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the imidazolidinone ring, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline moiety, where various nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halides, amines, and other nucleophiles under basic or acidic conditions

Major Products

    Oxidation Products: Hydroxylated or carbonylated derivatives

    Reduction Products: Alcohol derivatives

    Substitution Products: Various substituted quinoline derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, which could lead to the development of new therapeutic agents.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with biological targets makes it a candidate for the development of drugs for various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, polymers, and other high-performance materials.

Mechanism of Action

The mechanism of action of 2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-Methylphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide
  • 2-(3-(4-Ethylphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide
  • 2-(3-(4-Propylphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide

Uniqueness

Compared to similar compounds, 2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, potentially offering distinct advantages in specific applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[2-oxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]-N-quinolin-8-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-16(2)17-8-10-19(11-9-17)27-14-13-26(23(27)29)15-21(28)25-20-7-3-5-18-6-4-12-24-22(18)20/h3-12,16H,13-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUVEJWMSROCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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